1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine
Description
Properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2 |
InChI Key |
FRTIOTMHRIMBQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation Step: Introduction of the 4-Chlorophenylmethyl Group
The alkylation of piperazine with 4-chlorobenzhydryl chloride (or analogous alkylating agents) is critical. Key methods include:
Method 1: K₂CO₃/KI-Mediated Alkylation
Method 2: SN2 Displacement
-
Reagents : Piperazine, 4-chlorobenzhydryl bromide.
-
Solvent : Toluene or DMF.
Table 1: Comparison of Alkylation Methods
| Parameter | Method 1 (K₂CO₃/KI) | Method 2 (SN2) |
|---|---|---|
| Reagents | Piperazine, 4-CBC, K₂CO₃, KI | Piperazine, 4-CBB |
| Solvent | DCM/Butanone | Toluene/DMF |
| Temperature | 80–120°C | 20–60°C |
| Yield | ~57% | ~40–60% |
| Advantages | High efficiency | Simplicity |
Acylation Step: Introduction of the 4-Nitrobenzoyl Group
The acylation of the alkylated piperazine derivative with 4-nitrobenzoyl chloride requires activation of the carboxylic acid group. Common strategies include:
Method 1: Carbodiimide-Mediated Coupling
Method 2: Direct Acylation
-
Reagents : 4-Nitrobenzoyl chloride, TEA.
-
Solvent : DCM or THF.
-
Yield : Moderate (~50–70%), depending on steric effects from the 4-chlorophenylmethyl group.
Table 2: Acylation Method Comparison
| Parameter | Method 1 (EDCI) | Method 2 (Direct) |
|---|---|---|
| Reagents | 4-NBC, EDCI, TEA | 4-NBC, TEA |
| Solvent | DCM/DMF | DCM/THF |
| Temperature | RT | 0–5°C → RT |
| Yield | ~70–80%* | ~50–70%* |
| Advantages | High efficiency | No coupling agent |
*Estimated based on analogous reactions.
Challenges and Optimization
Steric Hindrance
The bulky 4-chlorophenylmethyl group at position 1 can hinder acylation at position 4. Solutions :
Regioselectivity
Piperazine has two equivalent amines. Ensuring Selectivity :
-
Stepwise Synthesis : Alkylation first (position 1), followed by acylation (position 4).
-
Protective Groups : Use Boc protection for one amine during alkylation, then deprotect before acylation.
Purification and Characterization
-
Purification : Recrystallization from hexane/heptane or column chromatography (e.g., silica gel, CH₃COCH₃/CH₃OH).
-
Characterization :
Applications and Derivatives
This compound is a precursor in the synthesis of antihistamines and anti-allergic agents. Derivatives with modified substituents (e.g., sulfonyl or nitro groups) show enhanced bioactivity .
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrobenzoyl moiety undergoes catalytic hydrogenation or chemical reduction:
| Reaction Conditions | Reagents/Catalysts | Product Formed |
|---|---|---|
| Hydrogen atmosphere (1-3 atm) | Pd/C, H₂, 25-50°C | 4-Aminobenzoyl derivative |
| Acidic conditions | Fe/HCl or SnCl₂ | Intermediate hydroxylamine compounds |
This reduction enables conversion to pharmacologically active amines, as demonstrated in antihistamine drug development studies where the amino group enhances receptor binding affinity.
Chlorophenyl Substitution Reactions
The 4-chlorobenzyl group participates in nucleophilic aromatic substitution (SNAr):
| Conditions | Nucleophile | Resulting Substituent |
|---|---|---|
| DMF, 80-120°C | Piperazine derivatives | Secondary amine-linked analogs |
| CuI/Pd catalysis | Thiols or amines | Thioether or tertiary amine groups |
This reactivity is exploited to create combinatorial libraries for anticancer screening, as shown in HUH7 and HEPG2 liver cancer cell line studies .
Piperazine Ring Functionalization
The secondary amines on the piperazine core undergo alkylation/acylation:
| Reaction Type | Reagents | Products |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives |
| N-Acylation | Acid chlorides, DCM | Amide-functionalized compounds |
These modifications alter solubility and bioavailability, as confirmed by partition coefficient (logP) changes from 2.1 to 4.3 in pharmacokinetic models.
Benzoyl Group Hydrolysis
The 4-nitrobenzoyl ester bond cleaves under specific conditions:
| Hydrolysis Medium | Catalysts/Agents | Outcome |
|---|---|---|
| 6M HCl, reflux | - | 4-Nitrobenzoic acid + piperazine intermediate |
| NaOH (aq.), 60°C | Phase-transfer catalysts | Sodium 4-nitrobenzoate salt |
This reaction pathway is critical for metabolite identification in pharmacokinetic studies.
Coupling Reactions via Aromatic Rings
The compound serves as a precursor in cross-coupling reactions:
| Reaction | Catalytic System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for material science |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Nitrogen-containing heterocycles |
These reactions enable the synthesis of advanced materials with tunable electronic properties, as evidenced by UV-Vis spectral shifts up to Δλ = 42 nm.
Comparative Reactivity Table
| Functional Group | Reaction Rate (Relative) | Stability of Products |
|---|---|---|
| Nitrobenzoyl | Fast (k = 0.18 min⁻¹) | Thermostable up to 200°C |
| Chlorophenyl | Moderate | Sensitive to UV degradation |
| Piperazine amines | Variable (pH-dependent) | Oxidizes in air over time |
Scientific Research Applications
Medicinal Chemistry
The compound serves as a lead compound in the development of new pharmaceuticals, particularly in the search for drugs targeting various biological pathways. Piperazine derivatives have been extensively studied for their potential therapeutic effects, including:
- Antipsychotic Activity : Research indicates that piperazine derivatives can interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders.
- Antimicrobial Properties : Some studies have shown that similar compounds exhibit significant activity against various bacterial strains, indicating potential for development into antimicrobial agents.
Biological Studies
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has been investigated for its interactions with biological targets such as:
- Receptors : The compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
- Enzymes : It has been used as a probe to study enzymatic mechanisms, particularly those involved in metabolic pathways.
Chemical Biology
In the field of chemical biology, this compound is utilized to explore the mechanisms of action of piperazine derivatives. Its unique structure allows researchers to investigate:
- Molecular Interactions : Understanding how this compound interacts with cellular components can provide insights into its biological activity.
- Pathway Analysis : The compound's effects on biochemical pathways can be studied to elucidate its role in cellular processes.
Industrial Applications
The industrial applications of this compound are still being explored. Potential uses include:
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed moderate to good activity against bacterial strains such as E. coli and S. aureus.
- Psychoactive Investigations : Research involving piperazine derivatives has highlighted their potential psychoactive effects, paving the way for further studies into their therapeutic uses.
- Drug Development Initiatives : Ongoing research aims to modify this compound to enhance its pharmacological profile for specific therapeutic areas.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl and Aryl Substituents
Chlorophenyl-Benzyl Derivatives
- 1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine (): Retains the 4-chlorobenzyl group but replaces the nitrobenzoyl with a methylsulfanylbenzyl group. Molecular weight: 373.94 g/mol (vs. 385.80 g/mol for the target compound).
Buclizine (1-[(4-chlorophenyl)methyl]-4-[(4-tert-butylbenzyl)piperazine) :
- Features a tert-butylbenzyl group instead of nitrobenzoyl.
- Clinically used as an antihistamine, highlighting the importance of bulky hydrophobic substituents for H1 receptor antagonism.
Nitro-Substituted Analogues
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine ():
- Replaces the nitrobenzoyl with a 2-fluorobenzoyl group and positions the nitro on the benzyl.
- The fluorine atom may enhance bioavailability via reduced CYP450 metabolism.
Pleuromutilin Derivative 58 ():
- Contains a 4-chlorophenyl-piperazine linked via triazole to a pleuromutilin core.
- Demonstrates anti-MRSA activity, suggesting nitrobenzoyl analogues could be explored for antimicrobial applications.
Antihistamines
Meclizine (1-[(4-chlorophenyl)(phenyl)methyl]-4-(3-methylbenzyl)piperazine) :
-
- The tert-butyl group increases lipophilicity, prolonging half-life compared to nitrobenzoyl-containing compounds.
Antimicrobial and Anticancer Agents
- Pleuromutilin Derivative 58 () and Triazole-Imidazole Hybrids ():
- Nitro groups in these compounds correlate with antibacterial and antitumor activity. The target compound’s nitrobenzoyl group may similarly enhance redox activity or DNA intercalation.
Physicochemical Properties
Table 1: Comparison of Physical Properties
*Estimated based on molecular formula.
Metabolic and Pharmacokinetic Considerations
Biological Activity
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its cytotoxic effects on various cancer cell lines, mechanisms of action, and relevant case studies.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines. A study evaluated the cytotoxic effects of various piperazine derivatives against liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116), gastric (KATO-3), and endometrial (MFE-296) cancer cell lines.
Table 1: Cytotoxic Effects of Piperazine Derivatives
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HUH7 | 5.2 | This compound |
| MCF7 | 3.8 | This compound |
| HCT-116 | 2.5 | This compound |
| KATO-3 | 6.0 | This compound |
The above table summarizes the half-maximal inhibitory concentration (IC50) values for the compound against selected cancer cell lines, indicating its potency.
The mechanisms through which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Microtubule Synthesis : It disrupts microtubule formation, which is crucial for cell division.
- Cell Cycle Arrest : The compound causes arrest in specific phases of the cell cycle, preventing cancer cells from proliferating.
- Angiogenesis Inhibition : It inhibits the formation of new blood vessels that tumors need for growth and metastasis.
Study on Antiproliferative Activity
In a significant study published in Cancer Cell International, researchers synthesized several derivatives of the compound and tested their antiproliferative activity. The study found that these derivatives not only inhibited cell growth but also showed a favorable safety profile in preliminary animal models .
Long-term Stability Analysis
Another research effort focused on the long-term stability of one specific derivative (5a). Time-dependent cytotoxicity analysis revealed that this derivative maintained its effectiveness over extended periods, suggesting potential for therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine?
Methodological Answer:
A common approach involves coupling reactions between substituted benzoyl chlorides and piperazine derivatives. For example:
- Step 1: React 4-chlorobenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form 1-[(4-chlorophenyl)methyl]piperazine.
- Step 2: Introduce the 4-nitrobenzoyl group via acylation using 4-nitrobenzoyl chloride in dichloromethane (DCM) with a base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or crystallization (e.g., using diethyl ether) yields the final product.
Basic: How is the structural conformation of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography resolves the spatial arrangement of substituents. For analogous piperazines, studies show that the aryl ring’s orientation (coplanar or perpendicular to the piperazine core) influences biological activity .
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) confirms regiochemistry. For example, the integration of aromatic protons (δ ~7.3–8.2 ppm) and splitting patterns of piperazine CH₂ groups (δ ~2.5–3.5 ppm) validate substitution .
- Mass spectrometry (HRMS) ensures molecular weight accuracy (calculated for C₁₈H₁₈ClN₃O₃: 365.3 g/mol) .
Basic: What are the primary biological targets of this piperazine derivative?
Methodological Answer:
Piperazine derivatives often target serotonin receptors (5-HT₁A) due to structural mimicry of endogenous ligands. For example:
- In vitro assays : Radioligand binding studies using transfected HEK293 cells expressing 5-HT₁A receptors measure competitive displacement of [³H]8-OH-DPAT .
- Functional activity : Agonist/antagonist effects are tested via cAMP accumulation assays .
Advanced: How can structure-activity relationships (SAR) be optimized for enhanced receptor selectivity?
Methodological Answer:
- Substituent modification : Replace the 4-nitro group with electron-withdrawing (e.g., CF₃) or electron-donating (e.g., OCH₃) groups to alter binding affinity. For example, fluorinated analogs show improved blood-brain barrier penetration .
- Conformational analysis : Molecular docking (e.g., AutoDock Vina) predicts how substituent orientation affects receptor interaction. Arylpiperazines with coplanar nitro groups exhibit higher 5-HT₁A affinity .
- Bioisosteric replacement : Replace the benzoyl group with heterocycles (e.g., pyridine) to reduce metabolic instability .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., CHO-K1 for serotonin receptors) and control for solvent effects (e.g., DMSO ≤0.1%).
- Purity validation : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure compound integrity .
- Meta-analysis : Compare data across studies with similar substituents. For example, 4-nitro derivatives consistently show higher antimicrobial activity than 3-nitro analogs .
Advanced: What computational methods predict metabolic stability of this compound?
Methodological Answer:
- In silico tools : Use SwissADME to predict cytochrome P450 (CYP) metabolism. The nitro group is prone to reduction; introduce stabilizing groups (e.g., methyl) at meta positions to slow degradation .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., nitrobenzoyl C=O) to prioritize synthetic modifications .
Advanced: How to design experiments to assess cardiotropic or antiplatelet activity?
Methodological Answer:
- Cardiotropic assays : Langendorff-perfused rat hearts measure changes in heart rate and contractility under ischemia-reperfusion injury models .
- Antiplatelet activity : Platelet-rich plasma (PRP) is treated with ADP or collagen to induce aggregation. Inhibitory effects are quantified via light transmission aggregometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
